REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[OH-].[CH2:9]([N+](C)(C)C)[C:10]1[CH:15]=CC=[CH:12][CH:11]=1.CC(Cl)(C)C#C.[OH-].[Na+]>CO.C(Cl)Cl.O>[CH3:9][C:10]1([CH3:15])[O:1][C:2]2[CH:7]=[CH:6][N:5]=[CH:4][C:3]=2[CH:12]=[CH:11]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(C)Cl
|
Name
|
|
Quantity
|
50.7 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred vigorously at room temperature for 3.75 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer further extracted with CHCl3
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were evaporated
|
Type
|
WASH
|
Details
|
washed with 10% NaOH solution, H20 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Reaction Time |
3.75 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C=CC=2C=NC=CC2O1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |